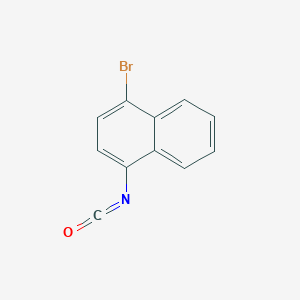

1-Bromo-4-isocyanatonaphthalene

Descripción

The exact mass of the compound 1-Bromo-4-isocyanatonaphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-4-isocyanatonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-isocyanatonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-bromo-4-isocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVGFGCFRGMOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-96-4 | |

| Record name | 1-Bromo-4-isocyanatonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical structure and molecular weight of 1-bromo-4-isocyanatonaphthalene

An In-depth Technical Guide to 1-Bromo-4-isocyanatonaphthalene

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-bromo-4-isocyanatonaphthalene, a bifunctional chemical intermediate with significant potential in synthetic chemistry, materials science, and drug discovery. We will delve into its chemical structure, molecular properties, reactivity, synthesis, and potential applications, offering insights grounded in established chemical principles.

Core Molecular and Structural Characteristics

1-Bromo-4-isocyanatonaphthalene is an aromatic compound featuring a naphthalene core. This core is substituted with a bromine atom at the C1 position and a highly reactive isocyanate group at the C4 position. This unique arrangement of functional groups makes it a valuable building block for more complex molecular architectures.

The fundamental properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C11H6BrNO[1][2] |

| Molecular Weight | 248.08 g/mol [1][3] |

| CAS Number | 1591-96-4[1][3] |

| IUPAC Name | 1-bromo-4-isocyanatonaphthalene[2] |

| SMILES | O=C=NC1=C2C=CC=CC2=C(Br)C=C1[2][3] |

| InChI Key | VWVGFGCFRGMOLK-UHFFFAOYSA-N[2] |

Physicochemical Properties

While extensive experimental data for 1-bromo-4-isocyanatonaphthalene is not widely published, its properties can be inferred from related compounds and computational predictions.

| Property | Value/Description |

| Appearance | Likely a solid at room temperature, given the properties of similar aromatic isocyanates. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in nonpolar solvents and likely reactive with protic solvents. |

| Storage | Should be stored in a cool, dry place under an inert atmosphere to prevent degradation from moisture. Cold-chain transportation may be required for long-term stability.[3] |

Reactivity and Mechanistic Considerations

The chemistry of 1-bromo-4-isocyanatonaphthalene is dominated by the distinct reactivities of its two functional groups: the electrophilic isocyanate and the versatile bromo group.

The Isocyanate Group: A Gateway to Ureas and Carbamates

The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles. This reactivity is central to its utility in synthesis.

-

Reaction with Amines: Primary and secondary amines attack the central carbon of the isocyanate to form substituted ureas. This reaction is typically fast and high-yielding, making it a cornerstone of combinatorial chemistry and the synthesis of biologically active molecules.

-

Reaction with Alcohols: Alcohols react similarly to form carbamates. This reaction may require a catalyst, such as a tertiary amine or an organotin compound, to proceed at a practical rate.

-

Reaction with Water: Water acts as a nucleophile, leading to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This highlights the moisture-sensitive nature of isocyanates.[4]

The Bromo Group: A Handle for Carbon-Carbon Bond Formation

The bromine atom on the naphthalene ring is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of a new aryl or vinyl group at the C1 position.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene can be used to append an unsaturated side chain.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling with an amine.

The bifunctional nature of 1-bromo-4-isocyanatonaphthalene allows for sequential or orthogonal reactions, providing a powerful strategy for building molecular complexity.

Caption: Key reaction pathways of 1-bromo-4-isocyanatonaphthalene.

Synthetic Approaches

The synthesis of 1-bromo-4-isocyanatonaphthalene is not commonly detailed in the literature. However, a plausible and efficient synthesis can be designed starting from 1-bromonaphthalene, a readily available starting material. The key transformation is the introduction of the isocyanate group at the C4 position. A common method for this is the Curtius rearrangement.

Proposed Synthetic Protocol

This protocol outlines a multi-step synthesis from 1-bromonaphthalene.

Step 1: Nitration of 1-Bromonaphthalene

-

In a well-ventilated fume hood, cool a solution of 1-bromonaphthalene in concentrated sulfuric acid to 0°C.

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture over ice and collect the precipitated product, 1-bromo-4-nitronaphthalene, by filtration.

-

Wash the solid with water until the filtrate is neutral and dry the product.

Step 2: Reduction of the Nitro Group

-

Suspend 1-bromo-4-nitronaphthalene in ethanol.

-

Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H2 with Pd/C), to the suspension.

-

If using SnCl2, heat the mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product, 4-bromo-1-naphthylamine.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Step 3: Formation of the Isocyanate

-

Dissolve the 4-bromo-1-naphthylamine in a suitable solvent, such as toluene.

-

Add a phosgenating agent, such as triphosgene, and a non-nucleophilic base (e.g., triethylamine) at 0°C.

-

Slowly warm the reaction to reflux and maintain for several hours until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak at ~2270 cm⁻¹).

-

Cool the reaction mixture, filter off any salts, and remove the solvent under reduced pressure.

-

Purify the crude 1-bromo-4-isocyanatonaphthalene by vacuum distillation or recrystallization.

Caption: Proposed synthetic workflow for 1-bromo-4-isocyanatonaphthalene.

Applications in Research and Drug Development

The unique structure of 1-bromo-4-isocyanatonaphthalene makes it a valuable tool for medicinal chemists and materials scientists.

-

Scaffold for Drug Discovery: The naphthalene core is a privileged scaffold found in many biologically active compounds.[5] The two reactive handles on this molecule allow for the rapid generation of diverse libraries of compounds. For example, the isocyanate can be reacted with a variety of amines to introduce different side chains, while the bromo group can be used in cross-coupling reactions to explore different aromatic substitutions. This "two-vector" approach is highly efficient for structure-activity relationship (SAR) studies.

-

Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The ability to functionalize both the C1 and C4 positions of the naphthalene ring allows for the synthesis of compounds that can be optimized for potency and selectivity against specific kinases.

-

Development of Molecular Probes: The isocyanate group can be used to covalently attach the naphthalene moiety to proteins or other biomolecules. If the naphthalene core is further functionalized with a fluorescent reporter group (via reaction at the bromo position), the resulting molecule can serve as a molecular probe to study biological processes.

-

Materials Science: The rigid naphthalene core and the reactive functional groups make this compound a candidate for the synthesis of novel polymers and organic materials with interesting electronic or photophysical properties. For example, it could be incorporated into polyureas or used to functionalize surfaces.

Safety and Handling

As with any reactive chemical, proper safety precautions must be taken when handling 1-bromo-4-isocyanatonaphthalene.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Hazards: Isocyanates are known respiratory and skin sensitizers and can be lachrymatory.[8] Brominated aromatic compounds can be irritants. Avoid contact with skin and eyes, and do not breathe dust or vapors.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

1-Bromo-4-isocyanatonaphthalene is a versatile bifunctional molecule with significant potential as a building block in organic synthesis. Its two distinct reactive centers—the electrophilic isocyanate and the adaptable bromo group—provide chemists with a powerful tool for constructing complex molecular architectures. While detailed experimental data on this specific compound is limited, its properties and reactivity can be confidently predicted based on well-established chemical principles. Its potential applications in drug discovery, particularly in the generation of compound libraries for screening and the synthesis of targeted therapies, make it a compound of considerable interest to the scientific community.

References

-

1-bromo-4-isocyanatonaphthalene (C11H6BrNO) - PubChemLite. (n.d.). PubChem. Retrieved from [Link]

-

Material Safety Data Sheet - 1-Bromonaphthalene - Cole-Parmer. (2004, April 29). Cole-Parmer. Retrieved from [Link]

-

Safety Data Sheet: 1-Bromonaphthalene - Carl ROTH. (2019, September 30). Carl ROTH. Retrieved from [Link]

-

1-Bromonaphthalene - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

1-Bromo-4-isocyanobenzene | C7H4BrN | CID 2757129 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Cas 50672-84-9,1-BROMO-4-NAPHTHALDEHYDE - LookChem. (n.d.). LookChem. Retrieved from [Link]

-

Naphthalene, 1-bromo- - Cheméo. (n.d.). Cheméo. Retrieved from [Link]

-

Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230. Retrieved from [Link]

-

α-BROMONAPHTHALENE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Unlocking Chemical Synthesis: The Versatile Role of 4-Bromophenyl Isocyanate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2025, January 23). Journal of Drug Delivery and Therapeutics, 15(1), 1-8. Retrieved from [Link]

-

Concise Access to Naphthalene Building Blocks for Naphthylisoquinoline Alkaloid Synthesis via Transition‐Metal Catalysis. (n.d.). Chemistry – A European Journal. Retrieved from [Link]

-

1-BROMO-4-ISOCYANATOBENZENE | CAS - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Naphthalene, 1-bromo- - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

-

1-Bromo-4-chloronaphthalene | C10H6BrCl | CID 3745562 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. (2022, May 1). Chemistry Stack Exchange. Retrieved from [Link]

- CN103864571A - Preparation method of 1-bromonaphthalene - Google Patents. (n.d.). Google Patents.

-

1-BROMO-4-ISOTHIOCYANATOBENZENE | CAS - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Benzene, 1-bromo-4-(1-methylethyl)- - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

Sources

- 1. 1-溴-4-萘基异氰酸酯 | 1591-96-4 [m.chemicalbook.com]

- 2. PubChemLite - 1-bromo-4-isocyanatonaphthalene (C11H6BrNO) [pubchemlite.lcsb.uni.lu]

- 3. 1591-96-4|1-Bromo-4-isocyanatonaphthalene|BLD Pharm [bldpharm.com]

- 4. 4-BROMOPHENYL ISOCYANATE | 2493-02-9 [chemicalbook.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. msds.nipissingu.ca [msds.nipissingu.ca]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-isocyanatonaphthalene from 4-Bromo-1-naphthylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting 4-bromo-1-naphthylamine to 1-bromo-4-isocyanatonaphthalene, a key intermediate in the development of novel pharmaceuticals and functional materials. The document delves into the prevalent methodologies, emphasizing the use of phosgene and its safer solid surrogate, triphosgene. It offers a detailed examination of reaction mechanisms, step-by-step experimental protocols, and critical safety considerations. Furthermore, this guide presents phosgene-free alternatives, aligning with the principles of green chemistry. The content is structured to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and execute the most suitable synthetic strategy for their specific applications.

Introduction: The Significance of 1-Bromo-4-isocyanatonaphthalene

1-Bromo-4-isocyanatonaphthalene is a valuable bifunctional molecule characterized by the presence of a reactive isocyanate group and a bromine atom on the naphthalene core. This unique structural arrangement makes it a versatile building block in organic synthesis. The isocyanate moiety readily participates in nucleophilic addition reactions with alcohols, amines, and other active hydrogen-containing compounds to form carbamates, ureas, and other derivatives, respectively. The bromine atom, on the other hand, allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions.

The starting material, 4-bromo-1-naphthylamine, is a stable solid that serves as a crucial precursor in the synthesis of a wide array of naphthalene derivatives.[1] Its bromo- and amino- functionalities provide a versatile platform for diverse synthetic transformations.[1] The conversion of the primary amine group in 4-bromo-1-naphthylamine to a highly reactive isocyanate group unlocks a vast potential for creating complex molecular architectures with applications in medicinal chemistry, materials science, and agrochemicals.

Core Synthesis Pathways: From Amine to Isocyanate

The transformation of an aromatic amine to an isocyanate is a fundamental reaction in organic chemistry. The most established methods involve the use of phosgene or its derivatives. While highly efficient, the extreme toxicity of phosgene gas has driven the development of safer alternatives. This section will explore both the traditional phosgenation approach and the more contemporary methods employing solid phosgene surrogates.

The Phosgenation Route: A Classic but Hazardous Approach

The reaction of a primary amine with phosgene (COCl₂) is the most direct and historically significant method for the synthesis of isocyanates.[2][3] The process typically involves two key steps: the formation of a carbamoyl chloride intermediate, followed by dehydrochlorination to yield the isocyanate.

Mechanism:

The reaction proceeds through the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form a carbamoyl chloride. Subsequent heating of the carbamoyl chloride in the presence of a base or at elevated temperatures leads to the elimination of hydrogen chloride, affording the desired isocyanate.

Experimental Protocol: Phosgenation of 4-Bromo-1-naphthylamine

Disclaimer: Phosgene is an extremely toxic and corrosive gas.[4][5][6] This procedure must be carried out in a certified, high-performance fume hood by trained personnel with appropriate personal protective equipment (PPE), including a full-face respirator with a suitable cartridge, chemical-resistant gloves, and a lab coat.[4][7] Continuous monitoring for phosgene leaks is mandatory.[5]

Materials:

-

4-Bromo-1-naphthylamine

-

Phosgene (typically as a solution in a suitable solvent like toluene)

-

An inert, high-boiling solvent (e.g., o-dichlorobenzene)

-

A tertiary amine base (e.g., triethylamine)

-

Dry nitrogen or argon gas

Procedure:

-

Reaction Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a gas inlet for inert gas, a dropping funnel, and a reflux condenser connected to a scrubbing system to neutralize excess phosgene and HCl gas.

-

Dissolution: A solution of 4-bromo-1-naphthylamine in the inert solvent is charged into the flask under a positive pressure of nitrogen.

-

Cooling: The solution is cooled to a low temperature, typically between 0 and 5 °C, using an ice bath.[3]

-

Phosgene Addition: A solution of phosgene is added dropwise to the stirred amine solution. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Intermediate Formation: After the addition is complete, the reaction mixture is stirred at a low temperature to facilitate the formation of the carbamoyl chloride intermediate.

-

Dehydrochlorination: The temperature of the reaction mixture is gradually raised, and a tertiary amine base may be added to promote the elimination of HCl and the formation of the isocyanate.[3]

-

Reaction Completion and Work-up: The reaction is monitored by a suitable analytical technique (e.g., FTIR spectroscopy, monitoring the disappearance of the N-H stretch and the appearance of the N=C=O stretch around 2270 cm⁻¹).[8] Once the reaction is complete, excess phosgene and solvent are removed under reduced pressure.

-

Purification: The crude 1-bromo-4-isocyanatonaphthalene is then purified, typically by vacuum distillation or recrystallization.[9]

The Triphosgene Approach: A Safer Solid Alternative

Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more convenient substitute for phosgene gas.[10][11] One molecule of triphosgene is equivalent to three molecules of phosgene, and it can be used for a wide range of phosgenation reactions, including the synthesis of isocyanates from primary amines.[11]

Mechanism:

In the presence of a base, triphosgene decomposes to generate phosgene in situ. This in situ generated phosgene then reacts with the primary amine via the same mechanism as described in the phosgenation route. The use of triphosgene circumvents the need to handle highly toxic phosgene gas directly.

Experimental Protocol: Synthesis of 1-Bromo-4-isocyanatonaphthalene using Triphosgene

Safety Precaution: While safer than phosgene, triphosgene and its decomposition products are still toxic and should be handled with care in a well-ventilated fume hood with appropriate PPE.[7]

Materials:

-

4-Bromo-1-naphthylamine

-

Triphosgene

-

Anhydrous inert solvent (e.g., dichloromethane (DCM) or toluene)

-

A non-nucleophilic base (e.g., triethylamine)

-

Dry nitrogen or argon gas

Procedure:

-

Reaction Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a condenser.

-

Reagent Preparation: A solution of 4-bromo-1-naphthylamine and triethylamine in anhydrous DCM is prepared.[12] A separate solution of triphosgene in anhydrous DCM is also prepared.[12]

-

Reaction Execution: The triphosgene solution is added dropwise to the stirred solution of the amine and base at a controlled temperature, typically 0 °C.[12]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or FTIR spectroscopy.

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 1-bromo-4-isocyanatonaphthalene.[9]

Phosgene-Free Synthetic Strategies

Growing concerns over the toxicity and environmental impact of phosgene have spurred the development of phosgene-free methods for isocyanate synthesis.[13] These "greener" alternatives often involve the use of less hazardous reagents and milder reaction conditions.

One promising approach involves the dehydration of carbamic acids, which can be generated in situ from the corresponding amine and carbon dioxide.[14][15] This method avoids the use of toxic phosgene and its derivatives.

Mechanism:

The amine reacts with CO₂ in the presence of a base to form a carbamic acid intermediate. This intermediate is then dehydrated using a suitable dehydrating agent to yield the isocyanate.[15]

Characterization and Purity Assessment

The successful synthesis of 1-bromo-4-isocyanatonaphthalene requires rigorous characterization to confirm its identity and purity. The following analytical techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of the characteristic strong absorption band for the isocyanate group (-N=C=O) at approximately 2270 cm⁻¹ is a key diagnostic feature.[8]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

| Property | Value |

| Molecular Formula | C₁₁H₆BrNO |

| Molecular Weight | 248.08 g/mol |

| Appearance | (Typically) Solid |

| CAS Number | 1591-96-4 |

Safety and Handling

The synthesis of 1-bromo-4-isocyanatonaphthalene involves the use of hazardous chemicals, and strict adherence to safety protocols is paramount.

-

Phosgene and Triphosgene: As previously mentioned, these reagents are highly toxic and must be handled in a specialized and controlled environment.[4][5][7]

-

Solvents: Many of the solvents used, such as dichloromethane and o-dichlorobenzene, are hazardous and should be handled in a fume hood.

-

Isocyanates: Isocyanates are potent respiratory and skin sensitizers. Direct contact and inhalation must be avoided by using appropriate PPE.

-

Waste Disposal: All chemical waste must be disposed of in accordance with institutional and governmental regulations.

Conclusion

The synthesis of 1-bromo-4-isocyanatonaphthalene from 4-bromo-1-naphthylamine is a critical transformation for accessing a range of valuable compounds in drug discovery and materials science. While the traditional phosgenation method is effective, the use of safer alternatives like triphosgene is highly recommended. The development of phosgene-free methodologies represents a significant advancement towards greener and more sustainable chemical synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and safely perform this important chemical conversion.

Visualizations

Reaction Pathway: Phosgene/Triphosgene Method

Caption: General reaction scheme for the synthesis of 1-bromo-4-isocyanatonaphthalene.

Experimental Workflow: Triphosgene Method

Caption: Step-by-step workflow for the triphosgene-mediated synthesis.

References

-

Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - ACS Fall 2025 - IRIS. (2025, September 25). Retrieved from [Link]

-

Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Retrieved from [Link]

-

A decade review of triphosgene and its applications in organic reactions - PMC. (n.d.). Retrieved from [Link]

-

Phosgene - HAZARD SUMMARY. (n.d.). Retrieved from [Link]

-

Phosgene guide - COMPUR Monitors - Experts in Gas Detection. (2025, February 23). Retrieved from [Link]

-

Understanding Phosgene: Properties, Risks, and Safety Measures. (2025, February 19). Retrieved from [Link]

-

Phosgene Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). Retrieved from [Link]

-

triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. (2016, November 1). Retrieved from [Link]

- US Patent for Non-phosgene route to the manufacture of organic isocyanates - Google Patents. (n.d.).

-

How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? (2020, June 28). Retrieved from [Link]

-

Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety - American Chemistry Council. (2022, April 15). Retrieved from [Link]

-

Triphosgene - Wikipedia. (n.d.). Retrieved from [Link]

-

Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates | The Journal of Organic Chemistry - ACS Publications. (2017, December 11). Retrieved from [Link]

- US Patent for Process for the preparation of isocyanates - Google Patents. (n.d.).

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - MDPI. (2012, May 3). Retrieved from [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - ResearchGate. (2025, October 16). Retrieved from [Link]

-

1-Bromonaphthalene - Wikipedia. (n.d.). Retrieved from [Link]

-

Unlocking New Frontiers: 4-Bromo-1-Naphthylamine in Naphthalene Research. (2026, March 14). Retrieved from [Link]

-

Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

6 - ACG Publications. (n.d.). Retrieved from [Link]

-

α-BROMONAPHTHALENE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

How To Get Isocyanate? - PMC - NIH. (n.d.). Retrieved from [Link]

-

4-Bromo-1-naphthylamine | C10H8BrN | CID 75303 - PubChem. (n.d.). Retrieved from [Link]

- EP0913381B1 - Method for purifying a bromine compound - Google Patents. (n.d.).

- CN103274966B - Method for preparing 1, 5-Naphthalene diisocyanate by solid state phosgenation method - Google Patents. (n.d.).

-

Novel synthetic pathway for the production of phosgene - Refubium - Freie Universität Berlin. (2021, September 29). Retrieved from [Link]

- CN103864571A - Preparation method of 1-bromonaphthalene - Google Patents. (n.d.).

- US3960914A - Conversion of formamides to isocyanates - Google Patents. (n.d.).

-

ESI Fluorescent supramolecular hierarchical self-assemblies from glycosylated 4-amino- and 4-bromo-1,8-naphthalimides - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Soft synthesis of isocyanate-functionalised Metal Organic Frameworks - IRIS-AperTO - UniTo. (n.d.). Retrieved from [Link]

-

Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride - Google Patents. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 3. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 4. nj.gov [nj.gov]

- 5. Phosgene guide - COMPUR Monitors - Experts in Gas Detection [compur.com]

- 6. gas-sensing.com [gas-sensing.com]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Triphosgene - Wikipedia [en.wikipedia.org]

- 11. Application of Triphosgene in Organic Synthesis [en.highfine.com]

- 12. researchgate.net [researchgate.net]

- 13. iris.unisa.it [iris.unisa.it]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. pubs.acs.org [pubs.acs.org]

The Chemical and Physical Profile of 1-Bromo-4-isocyanatonaphthalene: A Critical Precursor in Radioligand Synthesis and Drug Development

Executive Summary

In the landscape of modern drug discovery and radiochemistry, bifunctional building blocks are essential for late-stage functionalization. 1-Bromo-4-isocyanatonaphthalene (CAS 1591-96-4) is a highly reactive, dual-purpose electrophile that bridges the gap between rapid structural assembly and isotopic labeling. Featuring a highly electrophilic isocyanate group and a stable, yet substitutable, aryl bromide handle, this compound is primarily utilized by medicinal chemists to synthesize complex ureas, carbamates, and semicarbazides that can later be subjected to transition-metal-catalyzed reductive debromination[1].

This technical guide dissects the physicochemical properties, mechanistic reactivity, and field-proven experimental protocols associated with 1-bromo-4-isocyanatonaphthalene, providing a self-validating framework for researchers working in receptor pharmacology and radioligand development.

Physicochemical Profile & Structural Data

Understanding the baseline physical parameters of 1-bromo-4-isocyanatonaphthalene is critical for predicting its solubility, reactivity, and chromatographic behavior during purification. The compound's rigid naphthyl core contributes to its lipophilicity, while the isocyanate group dictates its moisture sensitivity[2],[3].

| Property | Value |

| Chemical Name | 1-Bromo-4-isocyanatonaphthalene |

| CAS Registry Number | 1591-96-4 |

| Molecular Formula | C₁₁H₆BrNO |

| Molecular Weight | 248.08 g/mol |

| Monoisotopic Mass | 246.96329 Da |

| SMILES String | C1=CC=C2C(=C1)C(=CC=C2Br)N=C=O |

| Storage Conditions | -20°C to 8°C; strictly anhydrous (under Argon/Nitrogen) |

| Appearance | White to light beige crystalline solid |

Data synthesized from PubChemLite and commercial chemical databases[2],[3].

Mechanistic Chemistry: Causality of Bifunctional Reactivity

The utility of 1-bromo-4-isocyanatonaphthalene stems from the orthogonal reactivity of its two functional groups. As a Senior Application Scientist, it is crucial to understand why this specific molecule is chosen over simpler aliphatic or unhalogenated aromatic isocyanates.

The Isocyanate (-NCO) Electrophile

The isocyanate carbon is highly electron-deficient due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, further exacerbated by the conjugated naphthyl ring system.

-

Mechanistic Rationale: When exposed to nucleophiles (such as primary amines or hydrazides), the nucleophile's lone pair attacks the central carbon of the isocyanate. This forms an unstable intermediate that rapidly tautomerizes into a stable urea or semicarbazide linkage. The reaction is typically exothermic and proceeds rapidly at ambient temperature without the need for coupling reagents[4].

The Aryl Bromide (-Br) as a Late-Stage Handle

The bromine atom is positioned para to the isocyanate group on the active ring of the naphthalene system (a 1,4-relationship).

-

Mechanistic Rationale: Halogens on aromatic rings are classic handles for palladium-catalyzed cross-coupling. In radiochemistry, the bromine atom serves as a placeholder. Once the complex molecule is fully assembled via the isocyanate group, the C-Br bond can be selectively cleaved and replaced with a radioactive isotope (such as Tritium, 3 H) via reductive debromination[1]. This yields a radioligand that is structurally identical to the native hydrogenated pharmacophore, preventing any steric or electronic disruption to receptor binding affinity.

Application Case Study: Radiosynthesis of GPR139 Agonists

To characterize the orphan G-protein coupled receptor GPR139, researchers required a highly specific radioligand to map spatial expression in the brain via autoradiography. successfully utilized 1-bromo-4-isocyanatonaphthalene to synthesize the tritiated agonist [3H]−1 [1],[5].

Synthetic Workflow

Synthetic workflow for tritiated GPR139 agonist generation via 1-bromo-4-isocyanatonaphthalene.

Self-Validating Experimental Protocol

The following methodology adapts the validated synthesis of the GPR139 agonist precursor and its subsequent radiolabeling[4]. Every step is designed with a specific physicochemical causality to ensure high yield and radiochemical purity.

Phase 1: Semicarbazide Precursor Synthesis

-

Preparation: Dissolve the nucleophile (e.g., 3,5-dimethoxybenzohydrazide, 0.85 mmol) in 8 mL of anhydrous Tetrahydrofuran (THF).

-

Solubility Optimization (Critical Step): Add 2 mL of anhydrous Methanol (MeOH) to the reaction mixture.

-

Causality: Hydrazides exhibit notoriously poor solubility in pure THF. The addition of MeOH acts as a critical co-solvent to homogenize the mixture, ensuring uniform reaction kinetics and preventing unreacted starting material from crashing out[4].

-

-

Electrophile Addition: Suspend 1-bromo-4-isocyanatonaphthalene (0.81 mmol) in 2.5 mL of anhydrous THF and add it dropwise to the hydrazide solution.

-

Reaction: Stir the mixture at ambient temperature for 80 minutes.

-

Validation: A white precipitate will spontaneously form as the resulting semicarbazide product is significantly less soluble than the starting materials, driving the reaction forward via Le Chatelier's principle[4].

-

-

Isolation: Filter the precipitate and wash with diethyl ether to yield the brominated precursor (Compound 5) in high purity (~81% yield)[1],[4].

Phase 2: Late-Stage Radiolabeling (Reductive Debromination)

-

System Purging: Dissolve the brominated precursor in anhydrous Dimethylformamide (DMF). Evacuate and backfill the reaction flask with inert nitrogen ( N2 ) multiple times to rigorously exclude oxygen.

-

Catalyst & Base Introduction: Add Palladium on Carbon (Pd/C, 10 wt. %) and Triethylamine ( Et3N ).

-

Causality: Pd/C mediates the oxidative addition of the metal into the C-Br bond. Et3N is strictly required as an acid scavenger. As Tritium gas substitutes the bromine, 3HBr is generated as a byproduct. Without Et3N to neutralize this acid, the local pH drop would poison the palladium catalyst and potentially degrade the semicarbazide linkage[1],[4].

-

-

Tritium Exposure: Evacuate the flask and backfill with Tritium gas ( 3H2 ). Stir at ambient temperature for 1 hour.

-

Purification: Dilute with DMF, filter through a Celite pad to remove the Pd/C catalyst, and purify via preparative HPLC to isolate the pure tritiated radioligand ( ≥ 95% radiochemical purity)[6].

Handling, Stability, and Degradation Pathways

To maintain the integrity of 1-bromo-4-isocyanatonaphthalene, strict environmental controls must be enforced.

-

Moisture Sensitivity & Degradation Causality: Isocyanates are highly reactive with water. If exposed to atmospheric moisture, H2O nucleophilically attacks the isocyanate carbon, forming an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO2 gas) to form 1-bromo-4-aminonaphthalene. This newly formed primary amine will then rapidly react with remaining unreacted isocyanate molecules to form an insoluble, symmetric urea byproduct, completely ruining the reagent's titer.

-

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Prior to use, the container must be allowed to warm to room temperature inside a desiccator to prevent condensation from forming on the cold chemical surface.

-

Toxicity: Like all isocyanates, this compound is a severe respiratory and dermal sensitizer. All handling must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

References

-

PubChemLite (Université du Luxembourg) . 1-bromo-4-isocyanatonaphthalene (C11H6BrNO) - Structural Information and Properties. Retrieved March 25, 2026. URL:[Link]

-

Kuhne, S., Nøhr, A. C., Marek, A., Elbert, T., Klein, A. B., Bräuner-Osborne, H., Wellendorph, P., & Pedersen, D. S. (2016) . Radiosynthesis and characterisation of a potent and selective GPR139 agonist radioligand. RSC Advances, 6(2), 947-952. URL:[Link]

Sources

- 1. Radiosynthesis and characterisation of a potent and selective GPR139 agonist radioligand - RSC Advances (RSC Publishing) DOI:10.1039/C5RA21326F [pubs.rsc.org]

- 2. 1591-96-4|1-Bromo-4-isocyanatonaphthalene|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 1-bromo-4-isocyanatonaphthalene (C11H6BrNO) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. research.vu.nl [research.vu.nl]

- 6. Radiosynthesis and characterisation of a potent and selective GPR139 agonist radioligand - RSC Advances (RSC Publishing) [pubs.rsc.org]

Advanced Handling, Reactivity Profiling, and Safety Data Protocols for 1-Bromo-4-isocyanatonaphthalene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-4-isocyanatonaphthalene (CAS: 1591-96-4) is a highly reactive bifunctional building block utilized in advanced materials synthesis, bioconjugation, and pharmaceutical development[1]. As an aryl isocyanate bearing a heavy halogen, it presents unique physicochemical challenges, combining the severe respiratory sensitization risks of the isocyanate moiety with the lipophilic toxicity of brominated naphthalenes[2]. This whitepaper provides a comprehensive, mechanistically grounded guide to the safe handling, reactivity profiling, and validated decontamination of this compound.

Physicochemical and Structural Profiling

Understanding the physical state of 1-bromo-4-isocyanatonaphthalene is critical for designing appropriate engineering controls. Unlike many common aliphatic isocyanates which exist as volatile liquids, this compound is a low-melting solid, introducing specific risks related to dust inhalation, static adherence, and sublimation[1][3].

Table 1: Quantitative Physicochemical Data for 1-Bromo-4-isocyanatonaphthalene

| Property | Value / Description |

| CAS Registry Number | 1591-96-4[1] |

| Molecular Formula | C11H6BrNO[1] |

| Molecular Weight | 248.08 g/mol [1] |

| Physical State | Solid (Low-melting crystalline)[1] |

| Melting Point | 56 - 60 °C[3] |

| Reactivity Profile | Highly moisture-sensitive; strongly electrophilic[2] |

Mechanistic Toxicology and Reactivity

The hazard profile of 1-bromo-4-isocyanatonaphthalene is driven by the extreme electrophilicity of the cumulative double bonds in the isocyanate (-N=C=O) group. As a Senior Application Scientist, it is vital to understand why this chemical acts the way it does, rather than merely memorizing its hazards.

-

Sensitization and Haptenation: Isocyanates react rapidly with biological nucleophiles, specifically primary amines (-NH2) and sulfhydryl (-SH) groups on human proteins[2]. In the respiratory tract or on the skin, this forms immunogenic hapten-protein conjugates. The immune system recognizes these cross-linked proteins as foreign, triggering severe, irreversible occupational asthma and contact dermatitis even at parts-per-billion (ppb) subsequent exposure levels[4].

-

Hydrolytic Instability: Upon exposure to atmospheric moisture, the isocyanate undergoes hydrolysis to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield 1-bromo-4-naphthylamine and carbon dioxide (CO2) gas[2]. In a sealed container, this continuous CO2 evolution can cause catastrophic over-pressurization and explosive rupture[5][6].

Mechanistic pathways of 1-bromo-4-isocyanatonaphthalene reactivity and toxicity.

Engineering Controls and Operational Autonomy

To mitigate the risks of haptenation and hydrolytic degradation, strict engineering controls are non-negotiable.

-

Inert Atmosphere Handling: Because the compound is a moisture-sensitive solid, weighing and transferring must be conducted within a nitrogen or argon-filled glovebox. If handled on the bench, a Schlenk line must be utilized to maintain an inert atmosphere and prevent the formation of pressure-generating CO2[7].

-

Personal Protective Equipment (PPE): Standard laboratory coats are insufficient. Operators must wear Tyvek sleeves, double nitrile gloves (changed immediately upon suspected contamination), and a NIOSH-approved full-face supplied-air respirator or PAPR with organic vapor cartridges if handling outside a highly controlled containment system[7].

Validated Decontamination and Spill Response Protocol

A spill of 1-bromo-4-isocyanatonaphthalene requires immediate, chemically logical intervention. Simply wiping the solid or washing with plain water is hazardous; water reacts too slowly without a catalyst and can spread the lipophilic contaminant, while sealing the unreacted waste will lead to a pressure bomb[6][8].

Self-Validating Decontamination Methodology

-

Evacuation and Isolation: Immediately evacuate the immediate area. Ensure the laboratory's local exhaust ventilation (LEV) is operating at maximum capacity to clear airborne dust or sublimated vapors[7].

-

PPE Donning: Re-enter the area only while wearing a full-face respirator with organic vapor cartridges (or supplied air) and heavy-duty chemical-resistant gloves[7].

-

Physical Containment: Cover the solid spill with a dry, inert absorbent such as sand or vermiculite.

-

Causality: This suppresses the solid from becoming airborne dust during the cleanup process and provides a high-surface-area matrix for the neutralization reaction[9].

-

-

Chemical Neutralization: Saturate the absorbent with a validated isocyanate decontamination solution.

-

Optimal Formulation: 3-8% concentrated aqueous ammonia, 0.2-2% liquid detergent, and water (balance)[5][6]. Alternatively, a mixture of 10% isopropyl alcohol, 1% ammonia, and water can be used to increase the solubility of the lipophilic naphthyl derivative[8].

-

Causality: The ammonia acts as a potent nucleophile and base catalyst, rapidly converting the isocyanate to a stable urea derivative. The detergent reduces surface tension, allowing the aqueous solution to penetrate the highly hydrophobic brominated solid[8].

-

-

Reaction Incubation: Allow the mixture to react for a minimum of 15 to 30 minutes.

-

Causality: Ensuring complete chemical conversion prevents residual sensitization risks upon disposal[5].

-

-

Waste Collection (Critical Step): Shovel the neutralized slurry into an open-top polyethylene container. DO NOT SEAL THE CONTAINER.

-

Verification: Swab the spill area using colorimetric isocyanate surface wipe tests.

-

Causality: This transforms the protocol into a self-validating system. If the wipe indicates residual isocyanate (color change), repeat steps 4-6 until a negative result is achieved[7].

-

Step-by-step validated decontamination workflow for isocyanate spills.

References

-

Safety in Numbers. "Procedures for Minor Spills of Isocyanates." safetyinnumbers.ca. Available at: [Link]

-

International Science Community Association (ISCA). "Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers." isca.me. Available at: [Link]

-

Foam Supplies, Inc. (FSI). "SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A)." fsi.co. Available at: [Link]

-

ChemDict. "CAS NO:1591-96-4; 1-Bromo-4-isocyanatonaphthalene." chemdict.com. Available at: [Link]

-

Actsafe Safety Association. "Safe Work Procedures for Isocyanate-Containing Products." actsafe.ca. Available at:[Link]

-

Institut de recherche Robert-Sauvé en santé et en sécurité du travail (IRSST). "Guide for safe use of isocyanates: An industrial hygiene approach." irsst.qc.ca. Available at: [Link]

-

California Department of Public Health (CDPH). "Isocyanates: Working Safely." ca.gov. Available at: [Link]

-

European Diisocyanate and Polyol Producers Association (ISOPA). "Safe Use and Handling of Diisocyanates." isopa.org. Available at: [Link]

-

The University of British Columbia (UBC). "Isocyanate Exposure Control Plan - Safety & Risk Services." ubc.ca. Available at:[Link]

Sources

- 1. 1591-96-4|1-Bromo-4-isocyanatonaphthalene|BLD Pharm [bldpharm.com]

- 2. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 3. CAS NO:1591-96-4; 1-Bromo-4-isocyanatonaphthalene [chemdict.com]

- 4. isopa.org [isopa.org]

- 5. safetyinnumbers.ca [safetyinnumbers.ca]

- 6. fsi.co [fsi.co]

- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 8. isca.me [isca.me]

- 9. actsafe.ca [actsafe.ca]

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-4-isocyanatonaphthalene with Nucleophiles

Introduction

1-Bromo-4-isocyanatonaphthalene is a bifunctional aromatic compound featuring a naphthalene core substituted with a bromine atom and a highly reactive isocyanate group.[1] This unique structure positions it as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel materials.[2][3] The molecule's reactivity is dominated by the electrophilic nature of the isocyanate functional group (-N=C=O), which readily undergoes nucleophilic addition reactions.[4][5][6] The presence of the aryl bromide also offers a secondary site for transformations, typically via metal-catalyzed cross-coupling reactions, although this requires significantly different reaction conditions.[3][7]

This guide provides a comprehensive analysis of the reactivity of 1-bromo-4-isocyanatonaphthalene with various classes of nucleophiles. We will delve into reaction mechanisms, kinetic considerations, potential side reactions, and provide field-proven experimental protocols for the synthesis of key derivatives.

The Isocyanate Functional Group: An Electrophilic Hub

The reactivity of 1-bromo-4-isocyanatonaphthalene is overwhelmingly dictated by the isocyanate moiety. The carbon atom of the isocyanate group is highly electrophilic due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it a prime target for attack by a wide range of nucleophiles.[5][6]

The general mechanism for nucleophilic attack on the isocyanate group proceeds via a two-step process:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbon atom of the isocyanate, breaking the C=N pi bond and forming a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the nucleophile (or from the solvent) to the nitrogen atom, yielding the final stable addition product.[4][6]

The reactivity of the isocyanate is enhanced by the electron-withdrawing nature of the bromo-naphthalene ring system, which further increases the partial positive charge on the isocyanate carbon.[6]

Reactivity with N-Nucleophiles: The Formation of Ureas

The reaction of 1-bromo-4-isocyanatonaphthalene with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas.[5][8] This transformation is one of the most common and efficient reactions involving isocyanates and generally does not require a catalyst.[8][9]

Mechanism: The lone pair of electrons on the amine's nitrogen atom attacks the isocyanate carbon, leading to the formation of a zwitterionic tetrahedral intermediate, which quickly rearranges via proton transfer to the stable urea product.

Potential Side Reactions

A significant side reaction can occur, particularly with an excess of the isocyanate or at elevated temperatures (>100 °C), where the N-H group of the newly formed urea acts as a nucleophile and attacks a second molecule of the isocyanate to form a biuret.[8]

Experimental Protocol: Synthesis of 1-(4-Bromonaphthalen-1-yl)-3-phenylurea

This protocol details a standard procedure for the synthesis of a diaryl urea derivative.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath.

-

Isocyanate Addition: Dissolve 1-bromo-4-isocyanatonaphthalene (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.

-

Work-up and Isolation: Upon completion, the urea product often precipitates from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation. Wash the collected solid with cold DCM or diethyl ether to remove any unreacted starting materials.

-

Purification: The resulting solid is typically of high purity. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Reactivity with O-Nucleophiles: The Synthesis of Carbamates (Urethanes)

Alcohols react with 1-bromo-4-isocyanatonaphthalene to form carbamates, also known as urethanes.[4][6] This reaction is generally slower than the reaction with amines and often requires catalysis to proceed at a reasonable rate.[10][11][12]

Mechanism: The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the isocyanate carbon.[4] The reaction is often catalyzed by bases (like tertiary amines) or organometallic compounds (like dibutyltin dilaurate), which can activate either the alcohol or the isocyanate, lowering the activation energy of the reaction.[10][13][14]

Catalysis and Kinetics

The experimental activation energies for the reactions of aryl isocyanates with alcohols typically range from 17–54 kJ/mol, depending on the solvent and reactants.[10] Catalysts like tertiary amines or tin salts significantly increase the reaction rate.[13][14]

Potential Side Reactions

If an excess of isocyanate is used, the N-H proton of the newly formed carbamate can be sufficiently acidic to react with another isocyanate molecule, leading to the formation of an allophanate.[10] This is more common at higher temperatures.

Experimental Protocol: Synthesis of Phenyl (4-bromonaphthalen-1-yl)carbamate

This protocol outlines a catalyzed synthesis of a carbamate.

-

Preparation: To a solution of phenol (1.0 eq.) in dry toluene in a round-bottom flask, add a catalytic amount of dibutyltin dilaurate (e.g., 0.1-1 mol%).

-

Isocyanate Addition: Add a solution of 1-bromo-4-isocyanatonaphthalene (1.0 eq.) in dry toluene to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere.

-

Monitoring: Follow the disappearance of the isocyanate starting material using IR spectroscopy (monitoring the strong absorption band around 2250-2275 cm⁻¹) or TLC.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a solvent such as hexanes/ethyl acetate or by column chromatography on silica gel.

Reactivity with S-Nucleophiles: The Formation of Thiocarbamates

Thiols, being excellent nucleophiles, react readily with 1-bromo-4-isocyanatonaphthalene to produce S-thiocarbamates.[6][15] The reaction is analogous to that with alcohols but is often faster due to the greater nucleophilicity of the sulfur atom.[16] This reaction is often referred to as a "click" reaction due to its high efficiency and speed.[16][17]

Mechanism: The reaction is typically base-catalyzed. A tertiary amine, for example, can deprotonate the thiol to form a more nucleophilic thiolate anion, which then rapidly attacks the isocyanate carbon.[15][18] The reaction rate is first order with respect to the concentration of the isocyanate, the thiol, and the tertiary amine catalyst.[18]

Experimental Protocol: Synthesis of S-Phenyl (4-bromonaphthalen-1-yl)carbamothioate

This protocol describes the base-catalyzed synthesis of a thiocarbamate.

-

Preparation: In a round-bottom flask, dissolve thiophenol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 5-10 mol%) to the solution.

-

Isocyanate Addition: Add a solution of 1-bromo-4-isocyanatonaphthalene (1.0 eq.) in anhydrous THF dropwise at room temperature. An exotherm may be observed.

-

Reaction Completion: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The resulting residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure thiocarbamate product.

Hydrolysis: A Critical Side Reaction

Isocyanates are highly susceptible to hydrolysis.[5] 1-Bromo-4-isocyanatonaphthalene reacts with water to form an unstable carbamic acid intermediate. This intermediate rapidly undergoes decarboxylation to yield 1-amino-4-bromonaphthalene and carbon dioxide gas.[5]

This hydrolysis pathway has a critical implication: the primary amine formed is a potent nucleophile that will readily react with a second molecule of the starting isocyanate.[8] This leads to the formation of a symmetrical diaryl urea, 1,3-bis(4-bromonaphthalen-1-yl)urea. This side reaction consumes two equivalents of the isocyanate for every molecule of water, often resulting in a significant decrease in the yield of the desired product and the formation of an insoluble byproduct.[8]

Trustworthiness: To ensure the success of any reaction involving 1-bromo-4-isocyanatonaphthalene, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[19]

Summary of Reactivity

The following table summarizes the primary reactions of 1-bromo-4-isocyanatonaphthalene with common nucleophiles.

| Nucleophile Class | Nucleophile (H-Nu) | Product Class | Product Structure | Typical Conditions |

| N-Nucleophiles | R-NH₂ (Primary Amine) | Substituted Urea | Ar-NH-C(=O)-NH-R | Anhydrous solvent, 0°C to RT |

| R₂NH (Secondary Amine) | Substituted Urea | Ar-NH-C(=O)-NR₂ | Anhydrous solvent, 0°C to RT | |

| O-Nucleophiles | R-OH (Alcohol/Phenol) | Carbamate | Ar-NH-C(=O)-O-R | Anhydrous solvent, catalyst (base or tin), heat |

| S-Nucleophiles | R-SH (Thiol) | Thiocarbamate | Ar-NH-C(=O)-S-R | Anhydrous solvent, base catalyst, RT |

| Hydrolysis | H₂O (Water) | Symmetrical Urea* | Ar-NH-C(=O)-NH-Ar | Presence of moisture |

Product shown is the result of the initially formed amine reacting with a second equivalent of isocyanate.

Conclusion

1-Bromo-4-isocyanatonaphthalene is a versatile bifunctional reagent whose chemistry is dominated by the highly electrophilic isocyanate group. Its reactions with nucleophiles are predictable and high-yielding, provided that appropriate experimental conditions are maintained. The primary challenge in its use is its sensitivity to moisture, which can lead to the formation of an undesirable symmetrical urea byproduct. By understanding the reactivity profiles with different classes of nucleophiles and employing anhydrous conditions, researchers can effectively utilize this compound to synthesize a diverse range of ureas, carbamates, and thiocarbamates for applications in drug discovery and materials science.

References

-

The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. (n.d.). Canadian Science Publishing. Retrieved March 25, 2026, from [Link]

-

Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. (n.d.). Vaia. Retrieved March 25, 2026, from [Link]

-

Isocyanate. (2024, March 19). In Wikipedia. Retrieved March 25, 2026, from [Link]

-

Isocyanate-based multicomponent reactions. (2024, December 12). RSC Advances. Retrieved March 25, 2026, from [Link]

-

Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019, September 22). MDPI. Retrieved March 25, 2026, from [Link]

-

Perveen, S., Yasmin, A., & Khan, K. M. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. Natural Product Research, 24(1), 18–23. [Link]

-

The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. (n.d.). Journal of the Chemical Society (Resumed). Retrieved March 25, 2026, from [Link]

-

The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part V. Kinetic investigations of the reaction between phenyl isocyanate and methyl and ethyl alcohols in benzene solution. (n.d.). Journal of the Chemical Society (Resumed). Retrieved March 25, 2026, from [Link]

-

Nucleophilic Isocyanation. (n.d.). National Institutes of Health. Retrieved March 25, 2026, from [Link]

-

Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. (1988). Semantic Scholar. Retrieved March 25, 2026, from [Link]

-

THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS. (n.d.). Canadian Science Publishing. Retrieved March 25, 2026, from [Link]

-

Mild and efficient synthesis of carbamates using dioxazolones as bench-stable isocyanate surrogates. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

-

Thiocarbamate. (2024, January 10). In Wikipedia. Retrieved March 25, 2026, from [Link]

-

Reaction of Isocyanates with amines. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

- Preparation of n-aryl amines from isocyanates. (1991, August 20). Google Patents.

-

Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). University of Toronto. Retrieved March 25, 2026, from [Link]

-

Preparation of poly(thiourethane) thermosets by controlled thiol-isocyanate click reaction using a latent organocatalyst. (n.d.). UPCommons. Retrieved March 25, 2026, from [Link]

-

Thiol-isocyanate "click" reactions: Rapid development of functional polymeric surfaces. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

-

Molecular iodine-mediated synthesis of thiocarbamates from thiols, isocyanides and water under metal-free conditions. (n.d.). Organic & Biomolecular Chemistry. Retrieved March 25, 2026, from [Link]

-

1-bromo-4-isocyanatonaphthalene (C11H6BrNO). (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

-

Thiocarbamate synthesis by amination. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

-

1-Bromo-4-fluoronaphthalene: Your Key Intermediate for Advanced Synthesis. (n.d.). Watson International Ltd. Retrieved March 25, 2026, from [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved March 25, 2026, from [Link]

-

1-Bromonaphthalene. (2023, December 14). In Wikipedia. Retrieved March 25, 2026, from [Link]

-

Thiocarbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

-

An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

- Synthesis of carbamate compounds. (2000, October 17). Google Patents.

-

One‐Pot Synthesis of Thiocarbamates. (2021, August 19). ResearchGate. Retrieved March 25, 2026, from [Link]

-

1-BROMO-4-NAPHTHALDEHYDE. (n.d.). LookChem. Retrieved March 25, 2026, from [Link]

-

Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (n.d.). National Institutes of Health. Retrieved March 25, 2026, from [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

-

Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

-

p-BROMOPHENYLUREA. (n.d.). Organic Syntheses. Retrieved March 25, 2026, from [Link]

-

Large scale preparation of N-substituted urea. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

-

α-BROMONAPHTHALENE. (n.d.). Organic Syntheses. Retrieved March 25, 2026, from [Link]

- Preparation method of 1-bromonaphthalene. (2014, June 18). Google Patents.

-

Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

-

Naphthalene, 1-bromo-. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]

Sources

- 1. PubChemLite - 1-bromo-4-isocyanatonaphthalene (C11H6BrNO) [pubchemlite.lcsb.uni.lu]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vaia.com [vaia.com]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 7. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 4. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. 6. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part V. Kinetic investigations of the reaction between phenyl isocyanate and methyl and ethyl alcohols in benzene solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. upcommons.upc.edu [upcommons.upc.edu]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. asianpubs.org [asianpubs.org]

Navigating the Reactivity of 1-Bromo-4-isocyanatonaphthalene: A Technical Guide to Stability and Storage

For Immediate Release

Union City, CA – Researchers, scientists, and drug development professionals working with the highly reactive reagent 1-bromo-4-isocyanatonaphthalene now have a comprehensive resource for ensuring its stability and integrity. This in-depth technical guide outlines the critical factors influencing the compound's shelf-life and provides actionable protocols for ideal storage, handling, and mitigating degradation.

The utility of 1-bromo-4-isocyanatonaphthalene as a bifunctional molecule in organic synthesis and drug discovery is significant. However, its isocyanate group imparts a high degree of reactivity, making it susceptible to degradation from common laboratory environmental factors. This guide provides a foundational understanding of the chemical principles governing its stability and offers field-proven best practices to maintain its quality over time.

The Chemical Profile of 1-Bromo-4-isocyanatonaphthalene: Understanding Inherent Reactivity

1-Bromo-4-isocyanatonaphthalene is an aromatic compound featuring two key functional groups: a bromine atom and an isocyanate group, attached to a naphthalene core. This structure dictates its chemical behavior and, consequently, its stability concerns.

-

The Isocyanate Group (-N=C=O): This is the primary driver of the molecule's reactivity. The electrophilic carbon atom is highly susceptible to attack by nucleophiles. This reactivity is central to its synthetic utility but also the main source of its instability.

-

The Bromonaphthalene Core: The aromatic system provides a degree of electronic stability, while the bromine atom offers a site for cross-coupling reactions. The electron-withdrawing nature of the bromine and isocyanate groups influences the reactivity of the naphthalene ring system.

The primary degradation pathways for 1-bromo-4-isocyanatonaphthalene are rooted in the reactivity of the isocyanate moiety. Understanding these pathways is crucial for implementing effective storage strategies.

Critical Factors Influencing Stability

Several environmental factors can compromise the integrity of 1-bromo-4-isocyanatonaphthalene. These factors can act independently or synergistically to promote degradation.

Table 1: Summary of Factors Affecting Stability

| Factor | Effect on 1-Bromo-4-isocyanatonaphthalene | Mitigation Strategy |

| Moisture/Humidity | Rapid reaction to form unstable carbamic acid, which decomposes into an amine and CO₂. The resulting amine can react with another isocyanate molecule to form a stable, insoluble urea, leading to product dimerization and loss of reactivity.[1][2][3][4] | Store in a tightly sealed container in a desiccated environment or under an inert atmosphere. |

| Temperature | Elevated temperatures can accelerate the rate of degradation reactions, including dimerization or trimerization to form isocyanurates.[2][5] Freezing should also be avoided as it can cause crystallization.[1] | Store in a controlled, cool environment. Avoid exposure to heat sources. |

| Light/UV Radiation | Aromatic isocyanates can be sensitive to light, which can induce photochemical reactions leading to discoloration and degradation.[6][7] | Store in an opaque or amber container to protect from light. |

| Oxygen/Air | While the primary concern is moisture in the air, prolonged exposure to oxygen can potentially lead to oxidative degradation of the aromatic system, though this is a slower process compared to moisture-induced degradation. | Store under an inert atmosphere (e.g., nitrogen or argon). |

| Incompatible Materials | Reacts with nucleophiles such as alcohols, amines, and strong acids or bases.[8] Contact with strong oxidizing agents should also be avoided.[9] | Store away from incompatible chemicals. Ensure dedicated and clean handling equipment. |

Degradation Pathways: A Mechanistic View

The most significant and rapid degradation pathway for 1-bromo-4-isocyanatonaphthalene involves reaction with water. This multi-step process is a critical consideration for storage and handling.

Caption: Moisture-induced degradation of 1-bromo-4-isocyanatonaphthalene.

This reaction sequence highlights that even trace amounts of moisture can lead to the formation of an insoluble and unreactive urea byproduct, effectively reducing the purity and utility of the reagent.[3] The generation of carbon dioxide can also lead to pressure buildup in sealed containers.[3][4]

Recommended Storage Conditions and Protocols

To ensure the long-term stability and efficacy of 1-bromo-4-isocyanatonaphthalene, a multi-faceted approach to storage is required, addressing all potential degradation factors.

Ideal Storage Environment:

-

Temperature: For long-term storage, a temperature range of 2-8°C is recommended.[9] This cool environment slows down potential degradation reactions without causing the compound to freeze.

-

Atmosphere: The compound should be stored under a dry, inert atmosphere. The use of nitrogen or argon gas to blanket the material within its container is a highly effective method to exclude moisture and air.[1][3]

-

Light: Store in an amber glass bottle or other opaque, tightly sealed container to prevent exposure to light.[6]

-

Location: The storage area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials.[9][10]

Table 2: Storage Protocol Summary

| Parameter | Recommendation | Rationale |

| Container | Tightly-sealed amber glass bottle. | Prevents moisture ingress and light exposure. |

| Atmosphere | Under a blanket of dry nitrogen or argon. | Excludes moisture and oxygen, preventing hydrolysis and oxidation. |

| Temperature | 2-8°C. | Minimizes the rate of thermal degradation. |

| Desiccation | Store within a desiccator cabinet. | Provides an additional barrier against ambient humidity. |

| Inventory Management | Use older stock first (FIFO). | Minimizes the impact of any slow degradation over time. |

Experimental Workflow: Handling and Dispensing

Proper handling techniques are as crucial as storage conditions to prevent contamination and degradation.

Caption: Recommended workflow for handling 1-bromo-4-isocyanatonaphthalene.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture on the cold surfaces of the container and the compound itself.

-

Inert Environment: Whenever possible, handle the compound in a glove box or under a positive pressure of dry nitrogen or argon.

-

Dry Equipment: Ensure all spatulas, syringes, and glassware are scrupulously dried, preferably by oven-drying, before use.

-

Dispensing: Open the container for the briefest time possible to dispense the required amount.

-

Resealing: Before resealing, flush the headspace of the container with a stream of dry nitrogen or argon. Seal the container tightly.

-

Return to Storage: Promptly return the container to the recommended 2-8°C storage conditions.

By adhering to these stringent storage and handling protocols, researchers can significantly extend the shelf-life of 1-bromo-4-isocyanatonaphthalene, ensuring the reliability and reproducibility of their experimental results.

References

- Patsnap Eureka. (2025, July 10).

- RSC Publishing.

- AK Scientific, Inc.

- IChemE. (n.d.).

- Benchchem. (2025, December).

- Patsnap Eureka. (2025, July 10).

- Med.Navy.mil. (n.d.).

- ACS Publications. Thermal stability of isocyanate-based polymers. 1.

- SAFETY D

- Spectrum Chemical. (2019, November 26).

- ResinLab. (2021, March 16).

- ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis).

- EXACT Dispensing Systems. (2019, May 28).

- Cole-Parmer. (2004, April 29).

- Carl ROTH. (n.d.).

- The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temper

- Canada.ca. (2022, September 9).

- Patsnap Eureka. (2025, July 10).

- DTIC. (1986, July 1).

- Thermo Fisher Scientific. (2025, September 5).

- BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips.

- Detection techniques for air-borne isocyanates based on fluorescent deriv

- Fisher Scientific. (n.d.).

- Safe Work Australia. (2015, July 9).

- Google Patents.

- Organic Syntheses Procedure. (n.d.).

- PubChemLite.

- Occupational Safety and Health Administration.

- α-BROMONAPHTHALENE - Organic Syntheses Procedure. (n.d.).

- ChemicalBook.

- Benchchem. Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide.

- BLD Pharm.

- ResearchGate. (n.d.).

- ResearchGate.

- LookChem. Cas 50672-84-9,1-BROMO-4-NAPHTHALDEHYDE.

- PubChem. 1-Bromo-4-isocyanobenzene | C7H4BrN | CID 2757129.

- PubChem. 1-Bromo-4-chloronaphthalene | C10H6BrCl | CID 3745562.

- Benchchem.

- Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. (2022, May 1).

- CAMEO Chemicals - NOAA.

Sources

- 1. icheme.org [icheme.org]

- 2. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 3. resinlab.com [resinlab.com]

- 4. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]

- 5. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. How Isocyanates Influence Material Durability and Longevity? [eureka.patsnap.com]

- 7. apps.dtic.mil [apps.dtic.mil]